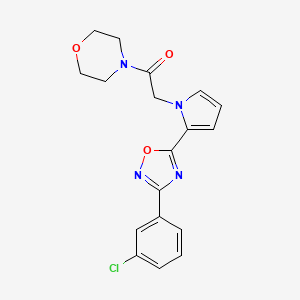![molecular formula C18H22ClN3O2 B2717687 N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide CAS No. 1384717-50-3](/img/structure/B2717687.png)
N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is a synthetic organic compound characterized by its complex structure, which includes a piperazine ring, a chlorinated phenyl group, and a propynyl substituent
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide typically involves multiple steps:
Formation of the Piperazine Derivative: The initial step involves the reaction of 4-chloro-3-nitrobenzoic acid with piperazine to form 4-chloro-3-(piperazin-1-yl)benzoic acid.
Reduction of the Nitro Group: The nitro group is then reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) in the presence of hydrogen gas.
Acylation: The resulting amine is acylated with 2-methylpropanoyl chloride to form the corresponding amide.
Alkylation: Finally, the propynyl group is introduced via alkylation using propargyl bromide in the presence of a base such as potassium carbonate (K₂CO₃).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and cost-effectiveness.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the propynyl group, leading to the formation of epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The chlorinated phenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or potassium permanganate (KMnO₄) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Alcohols or amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学研究应用
Chemistry
In chemistry, N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.
Biology and Medicine
In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. Its piperazine moiety is a common feature in many pharmaceuticals, suggesting possible applications in developing new therapeutic agents.
Industry
In the industrial sector, this compound could be used in the development of advanced materials, such as polymers or coatings, due to its stability and functional groups that allow for further chemical modifications.
作用机制
The mechanism by which N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The piperazine ring can enhance binding affinity to various molecular targets, while the propynyl group can participate in covalent bonding with active site residues.
相似化合物的比较
Similar Compounds
N-{4-chloro-3-[4-(prop-2-yn-1-yl)piperazine-1-carbonyl]phenyl}-2-methylpropanamide: shares similarities with other piperazine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provide a versatile platform for chemical modifications and potential biological activity. The presence of the propynyl group, in particular, offers opportunities for click chemistry and other bioorthogonal reactions.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique features
属性
IUPAC Name |
N-[4-chloro-3-(4-prop-2-ynylpiperazine-1-carbonyl)phenyl]-2-methylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22ClN3O2/c1-4-7-21-8-10-22(11-9-21)18(24)15-12-14(5-6-16(15)19)20-17(23)13(2)3/h1,5-6,12-13H,7-11H2,2-3H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XORZUHPIAKGDSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)NC1=CC(=C(C=C1)Cl)C(=O)N2CCN(CC2)CC#C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

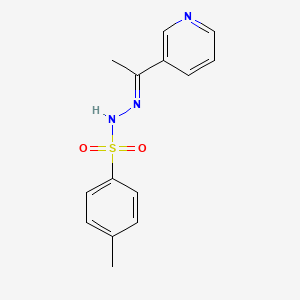
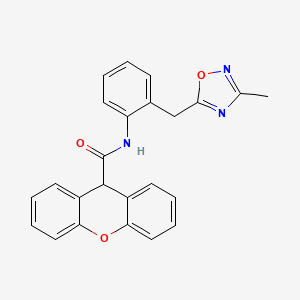
![4-(dimethylsulfamoyl)-N-[2-({6-[(pyridin-2-yl)amino]pyridazin-3-yl}amino)ethyl]benzamide](/img/structure/B2717609.png)
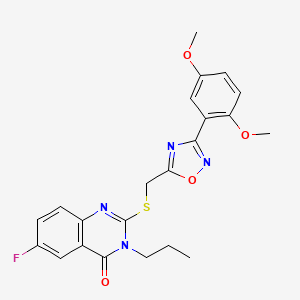
![4-benzylsulfonyl-N-(3-methyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)butanamide](/img/structure/B2717612.png)

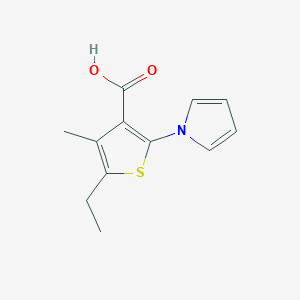
![7-(tert-butyl)-2-(3-(3,4-dihydroisoquinolin-2(1H)-yl)-3-oxopropyl)-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2717617.png)
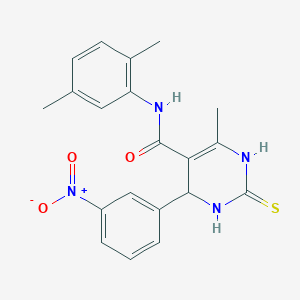
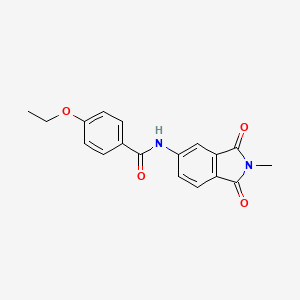
![N-[3-hydroxy-3-(thiophen-3-yl)propyl]-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2717621.png)
![3-(1-(2,5-dimethylbenzoyl)piperidin-4-yl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2717622.png)
